molecular formula C14H20ClNO3S B3927354 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine

Cat. No.: B3927354
M. Wt: 317.8 g/mol
InChI Key: MGLCCAKXJKCLRJ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a piperidine ring substituted with a 5-chloro-2-methoxyphenylsulfonyl group and two methyl groups at the 2 and 6 positions.

Preparation Methods

The synthesis of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route involves the sulfonylation of 2,6-dimethylpiperidine with 5-chloro-2-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium for coupling reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating specific biological pathways.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways by binding to receptors or other cellular targets .

Comparison with Similar Compounds

1-(5-Chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)sulfonyl-2,6-dimethylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClNO3S/c1-10-5-4-6-11(2)16(10)20(17,18)14-9-12(15)7-8-13(14)19-3/h7-11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLCCAKXJKCLRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1S(=O)(=O)C2=C(C=CC(=C2)Cl)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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